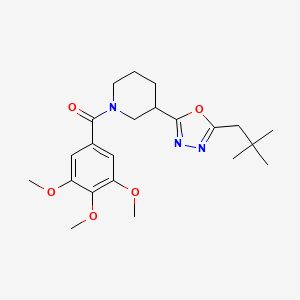![molecular formula C18H14Cl2FN3OS B2701253 N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 893365-06-5](/img/structure/B2701253.png)
N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H14Cl2FN3OS and its molecular weight is 410.29. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Ligand Synthesis and Evaluation
- Histamine H3 Receptor Antagonists : Compounds structurally related to N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide have been synthesized and evaluated as potential histamine H3 receptor antagonists. These studies aim to develop new therapeutic agents for neurological and psychiatric disorders by modulating histamine levels in the brain. For example, 4-chlorobenzyl sulfonamide and sulfamide derivatives of histamine homologues have shown potent and selective histamine H3 receptor antagonism, indicating their potential for further pharmacological development (Tozer et al., 1999).
Antibacterial Activity
- Antibacterial Compounds : Research into N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide and related structures has led to the development of compounds with specific antibacterial activities. These studies focus on creating new treatments for bacterial infections by synthesizing compounds that exhibit potent antibacterial properties against both gram-positive and gram-negative bacteria. A notable example is the development of a novel, nonmutagenic antibacterial compound with specific activity against anaerobic bacteria, highlighting the potential for targeted antibacterial therapies (Dickens et al., 1991).
Anticonvulsant Activity
- Anticonvulsant Derivatives : The synthesis and evaluation of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including structures related to N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide, have contributed to the discovery of new anticonvulsant agents. These studies aim to develop safer and more effective treatments for epilepsy and related seizure disorders. One study found that certain derivatives exhibited significant anticonvulsant activity, suggesting their potential as novel anticonvulsant therapies (Aktürk et al., 2002).
Molecular Docking and Enzyme Inhibition
- Enzyme Inhibition Studies : Compounds structurally related to N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide have been utilized in molecular docking and enzyme inhibition studies. These investigations aim to understand the molecular interactions between synthesized compounds and specific enzymes, with the goal of identifying new therapeutic agents for various diseases. An example includes the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which showed potential antibacterial and moderate anti-enzymatic activities, providing insights into the design of less cytotoxic compounds (Siddiqui et al., 2014).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3OS/c19-15-6-5-14(9-16(15)20)23-17(25)11-26-18-22-7-8-24(18)10-12-1-3-13(21)4-2-12/h1-9H,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHLVLVVHATFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




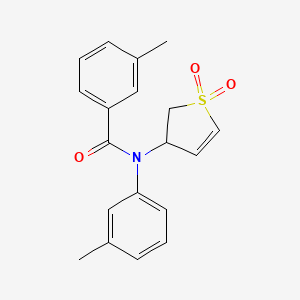


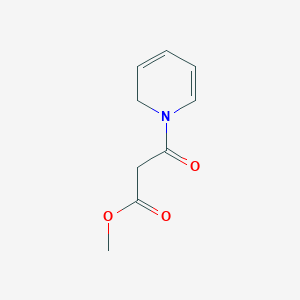
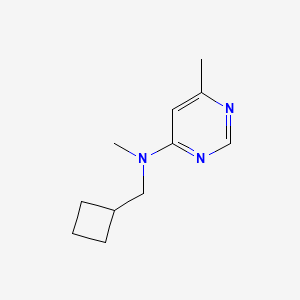
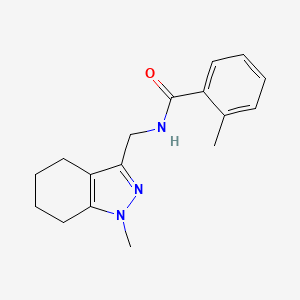
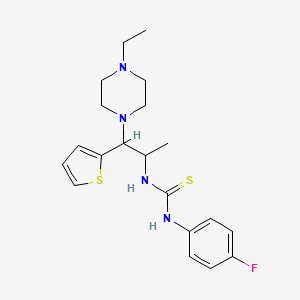
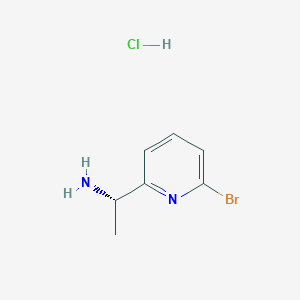
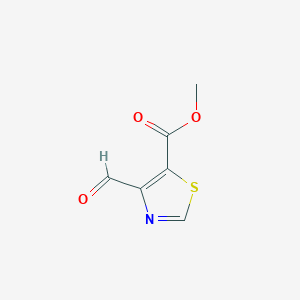
![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2701191.png)
